5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an oxazole ring, a carbonitrile group, and various aromatic and aliphatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic rings with various functional groups .
Scientific Research Applications
5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties.
3,4-Dimethoxyphenethylamine: A simpler compound with a similar aromatic structure, used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile lies in its combination of an oxazole ring, carbonitrile group, and multiple aromatic substituents, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H23N3O4/c1-15-4-7-17(8-5-15)28-14-21-25-18(13-23)22(29-21)24-11-10-16-6-9-19(26-2)20(12-16)27-3/h4-9,12,24H,10-11,14H2,1-3H3 |
InChI Key |
RRNXQXVTXIHKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCC3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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